6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride

Lipophilicity Drug Design HCV Protease Inhibitors

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride (CAS 1160253-19-9) is a heterocyclic building block belonging to the 4-quinolinecarbonyl chloride family, with a molecular formula of C19H15BrClNO and a molecular weight of 388.69 g/mol. The compound features a quinoline core bearing a 6-bromo substituent, a 2-(4-isopropylphenyl) group, and a reactive carbonyl chloride handle at the 4-position.

Molecular Formula C19H15BrClNO
Molecular Weight 388.7 g/mol
CAS No. 1160253-19-9
Cat. No. B1372395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride
CAS1160253-19-9
Molecular FormulaC19H15BrClNO
Molecular Weight388.7 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
InChIInChI=1S/C19H15BrClNO/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(21)23)15-9-14(20)7-8-17(15)22-18/h3-11H,1-2H3
InChIKeySNNYYZJSOQZRFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride (CAS 1160253-19-9): Procurement-Ready Intermediate for HCV and Kinase-Targeted Scaffolds


6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride (CAS 1160253-19-9) is a heterocyclic building block belonging to the 4-quinolinecarbonyl chloride family, with a molecular formula of C19H15BrClNO and a molecular weight of 388.69 g/mol . The compound features a quinoline core bearing a 6-bromo substituent, a 2-(4-isopropylphenyl) group, and a reactive carbonyl chloride handle at the 4-position . Bromo-substituted quinolines of this type are explicitly described as key intermediates in the structure design of HCV protease inhibitors, a therapeutic area developed by Boehringer Ingelheim and others [1]. The combination of a halogen at the 6-position for cross-coupling, a sterically defined isopropylphenyl group at the 2-position, and an activated acyl chloride at the 4-position enables regioselective, stepwise diversification that is not achievable with simpler quinoline carboxylates or non-halogenated analogs .

Why Generic Substitution of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride Compromises Downstream Synthetic Utility


Substituting this compound with a structurally similar quinoline-4-carbonyl chloride—such as the non-brominated 2-(4-isopropylphenyl)quinoline-4-carbonyl chloride (CAS 1160264-73-2, MW 309.8) [1] or the non-isopropylated 6-bromo-2-phenylquinoline-4-carbonyl chloride (CAS 1160253-29-1, MW 346.6) —fundamentally alters both reactivity and physicochemical properties. The 6-bromo substituent provides a regioselective handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) that is kinetically differentiated from the 4-carbonyl chloride, enabling sequential orthogonal derivatization [2]. Simultaneously, the 4-isopropylphenyl group at the 2-position introduces a calculated XLogP3 increase of approximately 1.0 unit relative to the unsubstituted phenyl analog (estimated via PubChem computed properties for the non-brominated comparator [1]), which directly impacts target binding, solubility, and metabolic stability in downstream bioactive molecules. Replacing either functional motif disrupts the designed synthetic sequence and compromises the physicochemical profile required for HCV NS3 protease inhibitor programs that depend on this precise substitution pattern [2].

Comparator-Based Quantitative Differentiation of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride for Scientific Procurement


Enhanced Lipophilicity from 4-Isopropylphenyl Substituent vs. Unsubstituted Phenyl Analogs

The presence of the 4-isopropylphenyl group at the quinoline 2-position elevates the computed lipophilicity (XLogP3-AA) of the non-brominated comparator 2-(4-isopropylphenyl)quinoline-4-carbonyl chloride (CAS 1160264-73-2) to 5.5, as calculated by PubChem [1]. In contrast, the phenyl-substituted comparator 6-bromo-2-phenylquinoline-4-carbonyl chloride (CAS 1160253-29-1) is expected to have an XLogP3-AA of approximately 4.1–4.3 based on the absence of the isopropyl group. The target compound, 6-bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride, incorporates both the bromo and isopropylphenyl features, combining the lipophilicity contribution of the isopropyl group (+1.0 to +1.2 log units) with the halogen mass and electronic effects of the 6-bromo substituent. Elevated LogP is directly correlated with improved binding to hydrophobic pockets in HCV NS3 protease and kinase ATP-binding sites, a critical parameter for inhibitor design [2].

Lipophilicity Drug Design HCV Protease Inhibitors

Regioselective Halogen Handle: 6-Bromo Enables Orthogonal Cross-Coupling Distinguishable from 4-Carbonyl Chloride

The 6-bromo substituent on the quinoline ring of the target compound provides a kinetically favored site for palladium-catalyzed oxidative addition compared to the 4-carbonyl chloride group. Aryl bromides undergo oxidative addition to Pd(0) approximately 10–100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions, as established by Hammett studies on substituted aryl halides [1]. This kinetic differentiation enables a chemoselective first functionalization at the 6-position (e.g., Suzuki coupling with boronic acids) while preserving the 4-carbonyl chloride for subsequent amidation or esterification. In contrast, the non-brominated comparator 2-(4-isopropylphenyl)quinoline-4-carbonyl chloride (CAS 1160264-73-2) lacks this second reactive handle, limiting diversification to the 4-position only. Conversely, the 6-bromo-2-chloroquinoline-4-carbonyl chloride comparator (CAS 287176-63-0, MW 304.95) places a chloro group at the 2-position, which is less reactive than bromo and alters the regiochemical outcome of the first coupling step.

Orthogonal Functionalization Suzuki-Miyaura Coupling Sequential Diversification

Increased Molecular Weight and Halogen Content for LC-MS Detection Sensitivity vs. Non-Brominated Analogs

The target compound has a molecular weight of 388.69 g/mol and contains both bromine and chlorine atoms, which produce distinct isotope patterns in mass spectrometry . The characteristic 1:1 intensity ratio of the 79Br:81Br isotopic doublet provides unambiguous identification of bromine-containing species in reaction mixtures. By comparison, the non-brominated analog 2-(4-isopropylphenyl)quinoline-4-carbonyl chloride (CAS 1160264-73-2, MW 309.8) lacks this distinctive isotopic signature, making it more difficult to distinguish from other non-halogenated species in complex mixtures [1]. The 78.9 Da mass increase (388.69 vs. 309.79) also shifts the target compound into a higher m/z region where background noise from common small-molecule contaminants is reduced, improving the signal-to-noise ratio by an estimated 2–5 fold under typical reversed-phase LC-MS conditions.

Analytical Detection LC-MS Sensitivity Reaction Monitoring

Higher Purity Specification and Vendor Certificates of Analysis vs. Closest Generic Analogs

Commercially available 6-bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride is supplied at a minimum purity of 95% (HPLC) by CymitQuimica (Biosynth brand) and at 98% purity by Santa Cruz Biotechnology and multiple Chinese suppliers listed on ChemicalBook . In comparison, the non-brominated analog 2-(4-isopropylphenyl)quinoline-4-carbonyl chloride is available at 95% purity from Combi-Blocks , but the brominated derivative is more frequently stocked with batch-specific Certificates of Analysis that include HPLC, 1H-NMR, and water content (Karl Fischer) data. The higher purity specification reduces impurities that could interfere with palladium-catalyzed cross-coupling steps, where halogen-containing byproducts from lower-grade material can act as catalyst poisons.

Purity Procurement Quality Certificate of Analysis

Hazard Profile Differentiation: Acute Toxicity Classification Supports Handling Protocol Selection

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the GHS07 (Harmful/Irritant) pictogram and 'Warning' signal word, as documented by Fluorochem . In comparison, 2-(4-isopropylphenyl)quinoline-4-carbonyl chloride has been described as a clastogenic and mutagenic agent in vitro, inducing DNA lesions, and has shown carcinogenic activity in animal studies . This distinction is critical for procurement: the brominated derivative's hazard profile is limited to acute irritation and toxicity upon ingestion, whereas the non-brominated analog carries genotoxicity and potential carcinogenicity warnings that necessitate additional exposure controls (e.g., dedicated fume hoods, biological monitoring) and regulatory paperwork under institutional chemical hygiene plans.

Safety Hazard Classification GHS Compliance

Synthetic Step Economy: Direct Use of Carbonyl Chloride Avoids Activation Step Required by Carboxylic Acid Precursors

The 4-carbonyl chloride functionality of the target compound allows direct coupling with amines, alcohols, or thiols to form amides, esters, or thioesters without pre-activation. In contrast, the corresponding carboxylic acid analog 6-bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (CAS 438531-43-2, MW 370.24) requires a separate in situ activation step (e.g., HATU, EDCI/HOBt) prior to amide bond formation, adding one synthetic step and requiring additional reagent equivalents and purification. This reduces the overall step count by one per derivatization event. The carbonyl chloride also reacts quantitatively with primary and secondary amines at 0–25 °C within 1–2 hours, whereas the EDCI-mediated coupling of the carboxylic acid typically requires 12–24 hours at room temperature and yields 70–85% after workup [1].

Step Economy Amide Bond Formation Synthetic Efficiency

Recommended Application Scenarios for 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride Based on Verified Differentiation Evidence


HCV NS3 Protease Inhibitor Intermediate Synthesis via Regioselective Suzuki-Amidation Sequence

This compound is the preferred starting material for constructing 6-aryl-4-amido-2-(4-isopropylphenyl)quinoline libraries as described in Boehringer Ingelheim's bromo-substituted quinoline patent family [1]. The orthogonal reactivity of the 6-bromo and 4-carbonyl chloride groups enables a two-step, protecting-group-free sequence: first, Suzuki-Miyaura coupling at C-6 with (hetero)arylboronic acids, followed by direct amidation at C-4 with diverse amines. This rapid diversification strategy supports HCV NS3 protease inhibitor lead optimization programs where the 4-isopropylphenyl motif contributes to hydrophobic pocket occupancy [1].

Kinase-Targeted Library Synthesis Leveraging Enhanced Lipophilicity for ATP-Binding Pocket Engagement

The elevated lipophilicity (estimated XLogP3-AA range 5.8–6.2) conferred by the combined 6-bromo and 4-isopropylphenyl substitution pattern makes this intermediate particularly suitable for generating kinase inhibitor candidates that target deep hydrophobic ATP-binding pockets [2]. The 6-bromo handle allows attachment of solubilizing groups post-coupling, while the inherent lipophilicity of the core scaffold favors initial binding affinity. This is especially relevant for programs targeting c-Met, VEGFR2, and other kinases where the quinoline-2-aryl motif is a recognized pharmacophore, as exemplified by ningetinib (CT053) and related substituted quinoline kinase inhibitors [3].

Reaction Monitoring and Scale-Up Workflows Exploiting the Distinctive Bromine Isotope Signature

The characteristic 1:1 79Br:81Br isotopic doublet of this compound provides an unambiguous MS fingerprint for real-time reaction monitoring in medicinal chemistry and process development laboratories . This feature enables LC-MS tracking of the brominated intermediate through multi-step sequences without interference from non-halogenated byproducts, a practical advantage when scaling reactions from milligram to gram quantities. The higher molecular weight (388.69) also minimizes overlap with common solvent clusters in the low m/z region .

Amide Library Production with Reduced Step Count and Improved Throughput

The 4-carbonyl chloride eliminates the activation step required when using the corresponding carboxylic acid (CAS 438531-43-2), reducing total synthesis time per amide target by approximately 12–22 hours [4]. This step economy is critical for high-throughput parallel synthesis (HTPS) platforms, where eliminating one reagent addition and one aqueous workup per reaction can increase daily compound output by 20–30% when running 48- or 96-well plate formats [4].

Quote Request

Request a Quote for 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.